2-咪唑烷酮半水合物

描述

2-Imidazolidone hemihydrate is a derivative of urea and is used as a scavenger for formaldehyde . It is utilized for the removal of formaldehyde from leather, rubber, and textile coating . It is also used as a raw material for the preparation of active pharmaceutical ingredients like azlocillin sodium .

Synthesis Analysis

The synthesis of 2-Imidazolidone hemihydrate involves the reaction between ethylenediamine and urea in the presence of water . This compound can also be synthesized from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone .Molecular Structure Analysis

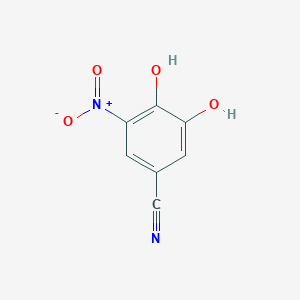

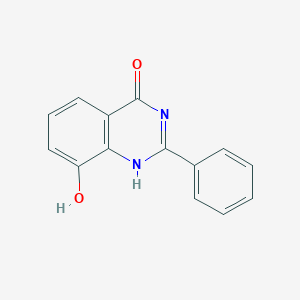

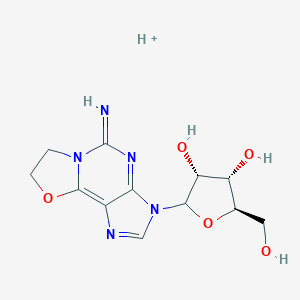

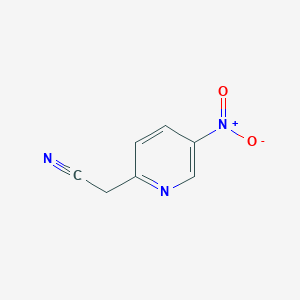

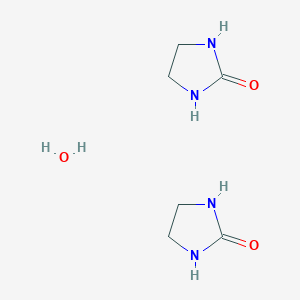

The molecular formula of 2-Imidazolidone hemihydrate is C6H14N4O3 . It features a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 positions .Chemical Reactions Analysis

2-Imidazolidone hemihydrate is used as a formaldehyde capture agent . It is also used in the preparation of resin and the preparation of plasticizers, paint, adhesives, etc .Physical And Chemical Properties Analysis

2-Imidazolidone hemihydrate has a molecular weight of 190.20 g/mol . It has a density of 1.1530 (rough estimate), a melting point of 129-132 °C (lit.), a boiling point of 158.75°C (rough estimate), and a flash point of 265°C . It is soluble in water and has a vapor pressure of 0.002Pa at 20℃ .科学研究应用

甲醛清除剂

2-咪唑烷酮半水合物被用作甲醛清除剂 . 这种应用在皮革、橡胶和纺织品生产等广泛使用甲醛的行业中尤其重要。通过清除甲醛,该化合物有助于减少接触这种挥发性有机化合物,而这种化合物以其对健康的不利影响而闻名。

药物合成

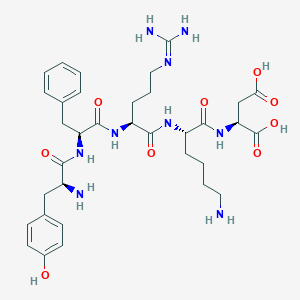

该化合物用作活性药物成分的合成原料 . 其中一项应用包括制备阿洛西林钠,一种用于治疗铜绿假单胞菌和其他细菌引起的感染的抗生素。

有机合成

在有机化学中,2-咪唑烷酮半水合物用作合成各种化合物的反应物。 例如,它参与了从非手性前体合成手性微孔材料,这些材料在对映选择性催化中具有应用 .

催化

该化合物用于钯催化的羰基化反应以生产芳基和杂芳基 N-酰基脲 . 这些反应因其效率和选择性在药物和农用化学品的开发中意义重大。

酶抑制

2-咪唑烷酮半水合物是生产基于肽的人类中性粒细胞弹性蛋白酶抑制剂的反应物 . 这些抑制剂在治疗慢性阻塞性肺疾病 (COPD) 和囊性纤维化等疾病方面具有潜在的治疗应用。

抗菌研究

该化合物也用于通过氰基乙酰化合成杂环,这些杂环被探索用于它们的抗菌特性 . 这种研究对于抗击耐药细菌的持续斗争至关重要。

作用机制

Mode of Action

It’s known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using certain promoters and activators . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

The compound is known to be involved in various synthetic routes, indicating its potential role in multiple biochemical processes .

Pharmacokinetics

It has a melting point of 58 °C, a boiling point of 335.5 °C, and a density of 1.3 g/cm3 at 20 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Imidazolidone Hemihydrate. For instance, the compound’s reactivity may be affected by temperature, as suggested by its known physical properties . .

安全和危害

2-Imidazolidone hemihydrate causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

2-Imidazolidone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that 2-Imidazolidone hemihydrate and its derivatives will continue to be an area of interest in future research and development.

属性

IUPAC Name |

imidazolidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRJGGOOWATRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N1.C1CNC(=O)N1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121325-67-5 | |

| Record name | 121325-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Imidazolidone Hemihydrate in the modification of adsorption resins?

A1: In the study, 2-Imidazolidone Hemihydrate was used as a chemical modifier to create a novel adsorption resin (named FJ-2). While the exact mechanism of modification wasn't detailed in the abstract, it's stated that this modification, alongside others, resulted in the resin having "predominant micropores/mesopores, [and] moderate specific surface area" []. These properties are desirable for enhancing the adsorption capacity of the resin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)